

The Quinazoline Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: (Quinazolin-4-yl)-acetic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline core, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a cornerstone in the field of medicinal chemistry. Its rigid structure provides a unique three-dimensional arrangement for substituent presentation, enabling potent and selective interactions with a diverse array of biological targets. This versatility has led to the development of numerous clinically successful therapeutics, solidifying the quinazoline framework as a "privileged structure" in drug discovery. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and therapeutic applications of quinazoline derivatives, with a particular focus on their role as kinase inhibitors in oncology.

Synthesis of the Quinazoline Core

The construction of the quinazoline scaffold can be achieved through various synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Niementowski Quinazoline Synthesis

A classic and widely employed method is the Niementowski synthesis, which involves the condensation of an anthranilic acid with an amide at high temperatures.^{[1][2][3][4][5]} This reaction proceeds through the formation of an N-acylanthranilic acid intermediate, which subsequently undergoes cyclization and dehydration to yield the 4(3H)-quinazolinone.

Detailed Experimental Protocol: Niementowski Synthesis of 2-Phenyl-4(3H)-quinazolinone

- Materials: Anthranilic acid, Benzamide, Sand bath or high-temperature heating mantle, Round-bottom flask, Condenser.
- Procedure:
 - In a round-bottom flask, thoroughly mix anthranilic acid (1 equivalent) and benzamide (2-3 equivalents).
 - Heat the mixture in a sand bath or using a heating mantle to 180-200°C for 4-6 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Triturate the solid residue with a suitable solvent (e.g., ethanol or diethyl ether) to remove excess benzamide.
 - Collect the crude product by filtration.
 - Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-phenyl-4(3H)-quinazolinone.

Synthesis of 2,4-Disubstituted Quinazolines

The synthesis of 2,4-disubstituted quinazolines often starts from a pre-formed quinazoline core, such as 2,4-dichloroquinazoline. Nucleophilic substitution reactions can then be employed to introduce various substituents at the 2- and 4-positions.

Detailed Experimental Protocol: Synthesis of a 2,4-Disubstituted Quinazoline Derivative

- Materials: 2,4-Dichloroquinazoline, Substituted aniline (for C4 position), Secondary amine (for C2 position), a suitable solvent (e.g., isopropanol or DMF), a base (e.g., diisopropylethylamine - DIPEA).
- Procedure for C4-Substitution:

- Dissolve 2,4-dichloroquinazoline (1 equivalent) and the substituted aniline (1.1 equivalents) in isopropanol.
- Add DIPEA (1.2 equivalents) to the mixture.
- Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
- Cool the reaction mixture and collect the precipitated product by filtration.
- Wash the solid with cold isopropanol and dry to obtain the 4-anilino-2-chloroquinazoline intermediate.

- Procedure for C2-Substitution:
 - Dissolve the 4-anilino-2-chloroquinazoline intermediate (1 equivalent) and the secondary amine (2-3 equivalents) in a suitable solvent like DMF.
 - Heat the reaction mixture at 100-120°C for 6-8 hours.
 - After cooling, pour the reaction mixture into ice-water.
 - Collect the precipitated product by filtration, wash with water, and dry.
 - Purify the crude product by column chromatography or recrystallization.

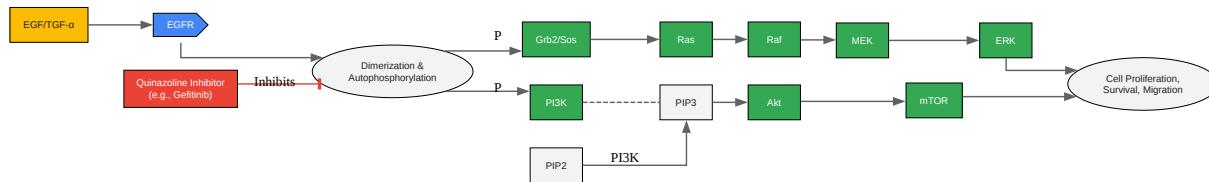
Mechanism of Action: Targeting Key Signaling Pathways

A significant number of quinazoline-based drugs exert their therapeutic effects by inhibiting protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.^{[6][7][8][9]} In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazoline-based inhibitors, such as gefitinib and

erlotinib, are ATP-competitive inhibitors that bind to the ATP-binding pocket of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[10][11]

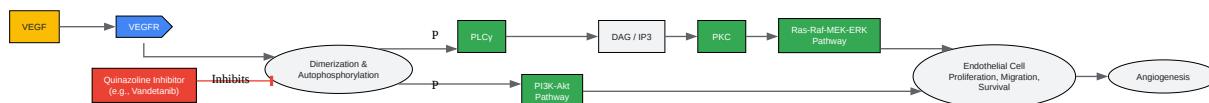


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EGFR Signaling Pathway and Inhibition by Quinazolines.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor Receptor (VEGFR) family of tyrosine kinases are key regulators of angiogenesis.[12][13][14][15] Quinazoline derivatives have been developed to target VEGFR, thereby inhibiting tumor-induced angiogenesis. Vandetanib is a notable example of a quinazoline-based inhibitor that targets both EGFR and VEGFR.



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VEGFR Signaling and Quinazoline Inhibition.

Quantitative Data of Quinazoline Derivatives

The potency of quinazoline-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize the biological activity and pharmacokinetic properties of selected quinazoline derivatives.

Table 1: In Vitro Activity of Quinazoline-Based Kinase Inhibitors

Compound	Target	IC50 (nM)	Ki (nM)	Cell Line	Cytotoxicity IC50 (µM)
Gefitinib	EGFR (wild-type)	2-37	2.4	A431	0.015-0.08
EGFR (L858R mutant)	5.4	-	H3255	0.01	
Erlotinib	EGFR (wild-type)	2	0.7	A431	0.1-1
EGFR (L858R mutant)	4	-	H3255	0.008	
Lapatinib	EGFR	10.8	-	BT474	0.158
HER2	9.8	-	SK-Br-3	0.027	
Vandetanib	VEGFR-2	40	-	HUVEC	1.1-4.6
EGFR	500	-	A549	4.6	
Afatinib	EGFR (wild-type)	0.5	-	A431	0.01
EGFR (L858R/T790 M)	10	-	H1975	0.1	
HER2	14	-	SK-Br-3	0.07	

Data compiled from multiple sources. Direct comparison requires standardized assay conditions.

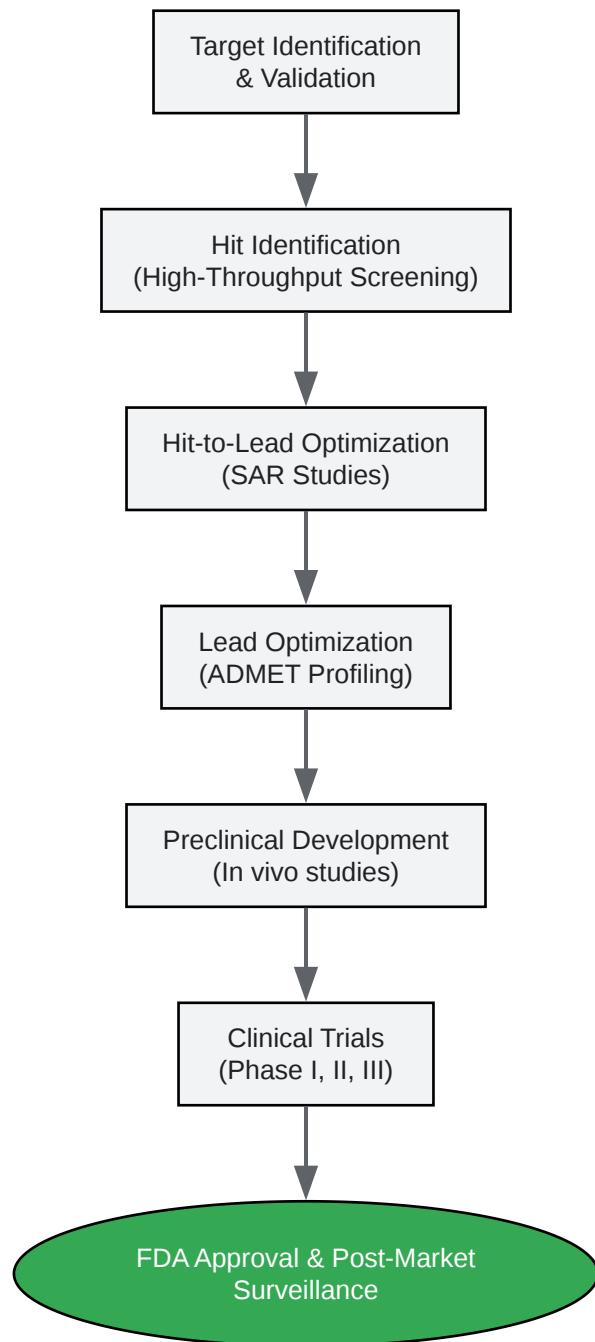
Table 2: Pharmacokinetic Properties of Approved Quinazoline Drugs[16][17]

Drug	Bioavailability (%)	Tmax (h)	Half-life (t _{1/2} , h)	Metabolism	Excretion
Gefitinib	~60	3-7	~48	CYP3A4, CYP2D6	Feces (~86%)
Erlotinib	~60	4	~36	CYP3A4, CYP1A2	Feces (~83%)
Lapatinib	Low and variable	4	~24	CYP3A4, CYP3A5	Feces (>90%)
Vandetanib	Not determined	4-10	~120	CYP3A4	Feces (44%), Urine (25%)
Afatinib	Not determined	2-5	~37	Minimal	Feces (~85%)

Experimental Protocols

Drug Discovery Workflow

The discovery and development of novel quinazoline-based inhibitors follow a multi-step process, from initial target identification to preclinical and clinical evaluation.



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General Workflow for Kinase Inhibitor Discovery.

Kinase Inhibition Assay: ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

- Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial ADP concentration.
- Materials:
 - Recombinant kinase (e.g., EGFR, VEGFR)
 - Kinase substrate (e.g., a specific peptide)
 - ATP
 - Test compounds (quinazoline derivatives)
 - ADP-Glo™ Kinase Assay Kit (Promega)
 - White, opaque 96- or 384-well plates
 - Luminometer
- Procedure:
 - Kinase Reaction:
 - Prepare serial dilutions of the test compounds in the appropriate buffer.
 - In a white-walled microplate, add the kinase, substrate, and test compound.
 - Initiate the reaction by adding ATP.
 - Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
 - ATP Depletion:

- Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- ADP Detection:
 - Add Kinase Detection Reagent to each well.
 - Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition:
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
 - Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
 - Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assays

Evaluating the cytotoxic potential of novel quinazoline derivatives is a critical step in drug development. Several *in vitro* assays are commonly used for this purpose.

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

- Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

- Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the quinazoline compound for a specified period (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein.[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)

- Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which reflects the cell number.

- Procedure:

- Seed and treat cells in a 96-well plate as described for the MTT assay.
- Fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.
- Wash the plates with water to remove the TCA.
- Stain the cells with SRB solution for 30 minutes at room temperature.
- Wash the plates with 1% acetic acid to remove unbound dye.
- Solubilize the protein-bound dye with a Tris base solution.

- Measure the absorbance at a wavelength of 510 nm.
- Calculate cell viability and determine the IC50 value.

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)

- Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
- Procedure:
 - Seed and treat cells in a 96-well plate.
 - After the treatment period, collect the cell culture supernatant.
 - Transfer the supernatant to a new 96-well plate.
 - Add the LDH reaction mixture to each well.
 - Incubate at room temperature for 30 minutes, protected from light.
 - Add a stop solution to terminate the reaction.
 - Measure the absorbance at a wavelength of 490 nm.
 - The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of damaged cells.

Conclusion

The quinazoline scaffold has unequivocally established its significance in medicinal chemistry, serving as a versatile framework for the design and development of a multitude of therapeutic agents. Its prominence in oncology, particularly as a source of potent kinase inhibitors, has revolutionized the treatment of certain cancers. The continued exploration of novel quinazoline derivatives, coupled with a deeper understanding of their structure-activity relationships and

mechanisms of action, promises to yield even more effective and selective therapies for a wide range of diseases in the future. This guide provides a foundational understanding and practical protocols to aid researchers in their pursuit of harnessing the full therapeutic potential of this remarkable heterocyclic core.

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